4-Propyl-1,3-oxazole-5-carboxylic acid
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Overview
Description
4-Propyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms
Mechanism of Action
Its potential therapeutic applications warrant investigation, especially considering its oxazole ring structure and associated biological activities . Keep in mind that this information is based on existing knowledge up to my last update in 2021, and recent research may provide additional insights. 🌟🔬 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-1,3-oxazole-5-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method includes the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents to facilitate the cyclization process at room temperature. The resulting oxazolines can then be oxidized to oxazoles using reagents such as manganese dioxide (MnO₂) under flow conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthesis techniques that ensure high yield and purity, often utilizing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Propyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions where the oxazole ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO₂) is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further utilized in different chemical applications.
Scientific Research Applications
4-Propyl-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Isoxazole: Similar in structure but contains an oxygen atom adjacent to the nitrogen atom.
Thiazole: Contains a sulfur atom instead of oxygen in the five-membered ring.
Oxadiazole: Features two nitrogen atoms in the ring structure.
Uniqueness: 4-Propyl-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-propyl-1,3-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-2-3-5-6(7(9)10)11-4-8-5/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAWCOOLDPRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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